molecular formula C15H15NO3 B1441944 1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1226083-15-3

1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1441944
M. Wt: 257.28 g/mol
InChI Key: YHAZHEJKFCIYSQ-UHFFFAOYSA-N
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Description

The compound is a derivative of dihydropyridine with a carboxylic acid group and a 2,5-dimethylbenzyl group attached. Dihydropyridines are a class of compounds that are often used in medicine, particularly in the treatment of high blood pressure . The 2,5-dimethylbenzyl group is a type of benzyl group with two methyl groups attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic ring structure of dihydropyridines, with the carboxylic acid and 2,5-dimethylbenzyl groups attached at the 1 and 3 positions, respectively . The exact geometry and conformation could vary depending on the specific substituents and conditions.


Chemical Reactions Analysis

Dihydropyridines are known to undergo a variety of reactions, including oxidation and reduction reactions, and can act as ligands in complexation reactions . The carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. In general, dihydropyridines tend to be crystalline solids, and the presence of the carboxylic acid group could increase the compound’s polarity and potentially its solubility in water .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Imidazole Applications : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Benzimidazole Applications : Benzimidazole synthesis is a significant area of research in organic chemistry due to its wide range of applications . Benzimidazoles can be synthesized from o-phenylenediamines and triacyloxyborane intermediates generated in situ from carboxylic acids . This protocol tolerates acid-labile functional groups .

Imidazole Applications : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Benzimidazole Applications : Benzimidazole synthesis is a significant area of research in organic chemistry due to its wide range of applications . Benzimidazoles can be synthesized from o-phenylenediamines and triacyloxyborane intermediates generated in situ from carboxylic acids . This protocol tolerates acid-labile functional groups .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, particularly in medicine given the known uses of other dihydropyridine derivatives . Further studies could also investigate its synthesis, reactions, and properties in more detail.

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-6-11(2)12(8-10)9-16-7-3-4-13(14(16)17)15(18)19/h3-8H,9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAZHEJKFCIYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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